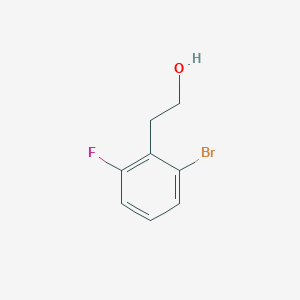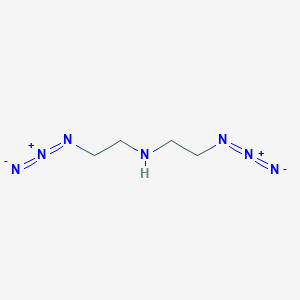![molecular formula C38H48O4Si2 B13437923 2,6-Dideoxy-3,4-bis-O-[(1,1-dimethylethyl)diphenylsilyl]-D-ribo-hexose](/img/structure/B13437923.png)
2,6-Dideoxy-3,4-bis-O-[(1,1-dimethylethyl)diphenylsilyl]-D-ribo-hexose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dideoxy-3,4-bis-O-[(1,1-dimethylethyl)diphenylsilyl]-D-ribo-hexose is a synthetic organic compound with the molecular formula C38H48O4Si2 and a molecular weight of 624.96 g/mol . This compound is characterized by the presence of two tert-butyldiphenylsilyl groups attached to the ribo-hexose backbone, making it a valuable intermediate in various chemical syntheses.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dideoxy-3,4-bis-O-[(1,1-dimethylethyl)diphenylsilyl]-D-ribo-hexose typically involves the protection of hydroxyl groups on the ribo-hexose backbone using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole or pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl protecting groups. The general reaction scheme is as follows:
Starting Material: D-ribo-hexose
Reagents: tert-butyldiphenylsilyl chloride, imidazole or pyridine
Solvent: Anhydrous dichloromethane
Reaction Conditions: Room temperature, inert atmosphere (e.g., nitrogen or argon)
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified using column chromatography or recrystallization techniques.
化学反应分析
Types of Reactions
2,6-Dideoxy-3,4-bis-O-[(1,1-dimethylethyl)diphenylsilyl]-D-ribo-hexose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as carbonyl or carboxyl groups.
Reduction: Reduction reactions can be used to modify the silyl protecting groups or the ribo-hexose backbone.
Substitution: Nucleophilic substitution reactions can replace the silyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halides (e.g., bromine or chlorine) in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with PCC can yield aldehydes or ketones, while reduction with LiAlH4 can produce alcohols.
科学研究应用
2,6-Dideoxy-3,4-bis-O-[(1,1-dimethylethyl)diphenylsilyl]-D-ribo-hexose has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of glycosylated compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,6-Dideoxy-3,4-bis-O-[(1,1-dimethylethyl)diphenylsilyl]-D-ribo-hexose involves its role as a protecting group in organic synthesis. The silyl groups protect the hydroxyl functionalities of the ribo-hexose backbone, allowing selective reactions to occur at other positions. The compound can be deprotected under acidic or basic conditions to reveal the free hydroxyl groups, enabling further functionalization.
相似化合物的比较
Similar Compounds
2,6-Dideoxy-3,4-bis-O-[(1,1-dimethylethyl)diphenylsilyl]-Beta-D-ribo-hexopyranose: Similar structure but differs in the configuration of the ribo-hexose backbone.
Methyl 2,6-Dideoxy-3,4-bis-O-[(1,1-dimethylethyl)diphenylsilyl]-alpha-D-ribo-hexopyranoside: Contains a methoxy group instead of a hydroxyl group at the anomeric position.
Uniqueness
The uniqueness of 2,6-Dideoxy-3,4-bis-O-[(1,1-dimethylethyl)diphenylsilyl]-D-ribo-hexose lies in its specific configuration and the presence of two silyl protecting groups, which provide stability and selectivity in synthetic reactions. This makes it a valuable intermediate in the synthesis of complex molecules.
属性
分子式 |
C38H48O4Si2 |
|---|---|
分子量 |
625.0 g/mol |
IUPAC 名称 |
(4S,5R,6R)-4,5-bis[[tert-butyl(diphenyl)silyl]oxy]-6-methyloxan-2-ol |
InChI |
InChI=1S/C38H48O4Si2/c1-29-36(42-44(38(5,6)7,32-24-16-10-17-25-32)33-26-18-11-19-27-33)34(28-35(39)40-29)41-43(37(2,3)4,30-20-12-8-13-21-30)31-22-14-9-15-23-31/h8-27,29,34-36,39H,28H2,1-7H3/t29-,34+,35?,36-/m1/s1 |
InChI 键 |
XQVRFFNBGUPUED-FNFKYIIWSA-N |
手性 SMILES |
C[C@@H]1[C@H]([C@H](CC(O1)O)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)O[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C |
规范 SMILES |
CC1C(C(CC(O1)O)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)O[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[[[4-(Ethoxyiminomethyl)phenyl]amino]methyl]-1-methyl-1H-benzimidazole-5-carboxylic Acid Ethyl Ester Hydrochloride](/img/structure/B13437851.png)
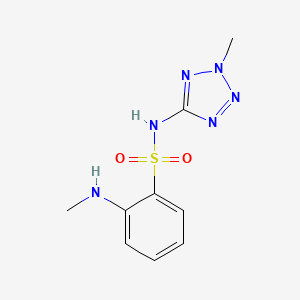

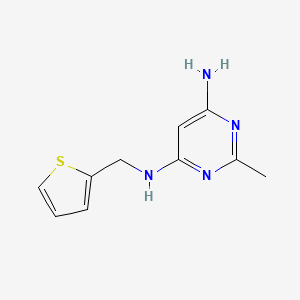
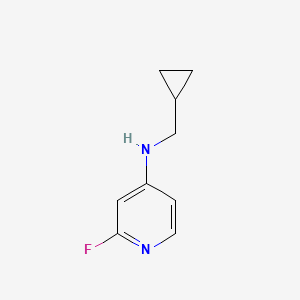
![[(2R)-1-(6-oxo-1H-purin-9-yl)propan-2-yl]oxymethylphosphonic acid](/img/structure/B13437886.png)
![rel-(3S)-N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxy-D-norvaline](/img/structure/B13437889.png)
palladium(II)](/img/structure/B13437892.png)
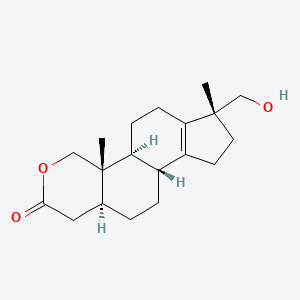
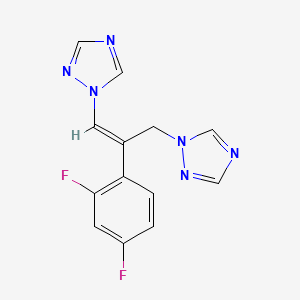
![[(4R,5S)-5-[(4R,5R)-5-amino-2,2-dimethyl-1,3-dioxan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B13437910.png)
